3-(4-nitrophenyl)-5-(1-phenoxypropyl)-1,2,4-oxadiazole
Overview
Description
3-(4-nitrophenyl)-5-(1-phenoxypropyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the field of scientific research. This compound is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure. It has been found to exhibit various biochemical and physiological effects, making it a potential candidate for the development of new drugs.
Mechanism of Action
The mechanism of action of 3-(4-nitrophenyl)-5-(1-phenoxypropyl)-1,2,4-oxadiazole is not fully understood. However, it has been suggested that its biological activities may be due to its ability to interact with specific target molecules in the body, such as enzymes or receptors. For example, its inhibition of acetylcholinesterase may be due to its ability to bind to the active site of the enzyme and prevent it from degrading acetylcholine.
Biochemical and Physiological Effects:
3-(4-nitrophenyl)-5-(1-phenoxypropyl)-1,2,4-oxadiazole has been found to exhibit various biochemical and physiological effects. It has been shown to have antimicrobial activity against a range of bacteria and fungi. It has also been found to exhibit anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, it has been found to exhibit anti-inflammatory and anticonvulsant activities.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(4-nitrophenyl)-5-(1-phenoxypropyl)-1,2,4-oxadiazole in lab experiments is its ability to exhibit multiple biological activities. This makes it a versatile compound that can be used in a range of studies. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to design experiments that specifically target its biological activities.
Future Directions
There are several future directions for research on 3-(4-nitrophenyl)-5-(1-phenoxypropyl)-1,2,4-oxadiazole. One direction is to further investigate its mechanism of action and identify specific target molecules that it interacts with in the body. This could lead to the development of more targeted drugs that specifically exploit its biological activities. Another direction is to explore its potential as a treatment for Alzheimer's disease, given its potent inhibition of acetylcholinesterase. Additionally, further studies could explore its potential as a treatment for other diseases, such as cancer, inflammation, and epilepsy.
Scientific Research Applications
3-(4-nitrophenyl)-5-(1-phenoxypropyl)-1,2,4-oxadiazole has been found to exhibit various biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities. It has also been found to exhibit potent inhibition of acetylcholinesterase, an enzyme that is involved in the degradation of the neurotransmitter acetylcholine. This makes it a potential candidate for the development of drugs for the treatment of Alzheimer's disease.
properties
IUPAC Name |
3-(4-nitrophenyl)-5-(1-phenoxypropyl)-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c1-2-15(23-14-6-4-3-5-7-14)17-18-16(19-24-17)12-8-10-13(11-9-12)20(21)22/h3-11,15H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRJRCYGIBFGBIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC(=NO1)C2=CC=C(C=C2)[N+](=O)[O-])OC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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